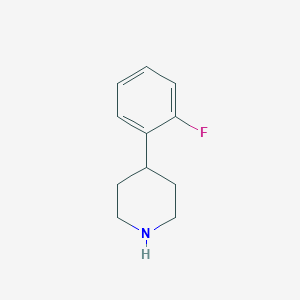

4-(2-Fluorophenyl)Piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-(2-fluorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGZYFMLKMITDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611808 | |

| Record name | 4-(2-Fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180161-17-5 | |

| Record name | 4-(2-Fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Piperidine Scaffold in Pharmaceutical Sciences

The piperidine motif, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural components found in pharmaceuticals. researchgate.netnih.govmdpi.com Its widespread presence is a testament to its favorable physicochemical properties and synthetic accessibility. nih.gov The piperidine ring is a common feature in drugs targeting a wide array of therapeutic areas, including central nervous system (CNS) disorders, cancer, and infectious diseases. researchgate.netbohrium.comresearchgate.net

The structural and functional versatility of the piperidine scaffold allows it to serve multiple roles in drug design. It can act as a flexible linker, a rigid scaffold to orient functional groups, or a key pharmacophore that interacts directly with biological targets. researchgate.netbohrium.com The nitrogen atom within the piperidine ring is often basic, allowing for the formation of salts which can improve solubility and bioavailability. Furthermore, the three-dimensional nature of the piperidine ring provides a platform for creating complex and specific interactions with protein binding sites. bohrium.com

A significant number of FDA-approved drugs incorporate the piperidine scaffold, highlighting its importance in successful drug development. researchgate.netnih.govacs.org These include well-known medications across various classes, such as antipsychotics, analgesics, and antihistamines. researchgate.netnih.gov The introduction of chiral piperidine scaffolds can further refine pharmacological activity by modulating physicochemical properties, enhancing biological selectivity, and improving pharmacokinetic profiles. thieme-connect.comresearchgate.net

Influence of Fluorine Substitution on the Pharmacological Profile of Piperidine Derivatives

The strategic incorporation of fluorine into drug candidates is a widely employed tactic in medicinal chemistry to enhance a molecule's pharmacological properties. tandfonline.combohrium.comnih.gov The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a drug's behavior in the body. tandfonline.comnih.govacs.org

One of the primary benefits of fluorine substitution is the improvement of metabolic stability. tandfonline.combohrium.comnih.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by enzymes in the liver. nih.govnih.gov By replacing a hydrogen atom at a metabolically vulnerable site with fluorine, chemists can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability. bohrium.comnih.gov

Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule. tandfonline.comacs.org This can impact the acidity or basicity (pKa) of nearby functional groups, which in turn can influence a drug's solubility, membrane permeability, and binding affinity for its target protein. bohrium.comacs.org For instance, the introduction of fluorine can lower the pKa of a nearby amine, potentially improving its absorption and distribution characteristics. nih.gov Fluorine can also participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding potency. bohrium.comnih.gov

Overview of 4- 2-fluorophenyl Piperidine As a Strategic Intermediate in Drug Discovery

Established Synthetic Routes to Fluorophenyl-Substituted Piperidines

Established methods for synthesizing fluorophenyl-substituted piperidines often involve the reduction of a corresponding pyridine or the condensation of precursor molecules. A common approach begins with the reaction of a substituted pyridine with an organometallic reagent, followed by the reduction of the resulting tetrahydropyridine intermediate. For instance, the synthesis of 4-(4'-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine has been achieved through the reduction of a 4-(4'-fluorophenyl)-3-hydroxymethyl-1-methyl-1,2,3,6-tetrahydropyridine intermediate. google.com This precursor is itself prepared from 4-(4'-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine via a reaction with formaldehyde. google.com

Another widely used method is the condensation reaction between a ketone, an aldehyde, and an amine. For example, 3-allyl-2,6-bis(4-fluorophenyl)piperidine-4-one can be synthesized by condensing hexane-2-one, 4-fluorobenzaldehyde, and ammonium acetate. actascientific.com Similarly, the synthesis of 2-(2-Fluorophenyl)piperidine can start from 2-fluorobenzaldehyde and piperidine, which undergo a condensation reaction to form a Schiff base, followed by reduction with an agent like sodium borohydride. smolecule.com

Hydrogenation of fluorinated pyridines is another key strategy. mdpi.com However, this can sometimes be complicated by hydrodefluorination, where the fluorine atom is undesirably removed during the reduction of the pyridine ring. enamine.net This has been observed as a limitation when using common heterogeneous catalysts like those based on palladium, platinum, and rhodium. enamine.net

Novel Approaches in the Synthesis of this compound Derivatives

Recent research has focused on developing more efficient and selective methods for the synthesis of fluorophenylpiperidine derivatives, leveraging modern catalytic systems.

Palladium catalysis has emerged as a powerful tool for constructing the piperidine ring and its derivatives. Palladium-catalyzed [4+2] annulation reactions provide an efficient route to highly functionalized piperidines. acs.orgrsc.org For example, a Pd-catalyzed reaction between amido-tethered allylic carbonates and oxazol-5-(4H)-ones yields various piperidine derivatives under mild conditions. rsc.org This strategy has been successfully applied to create 3-fluoropiperidines, which are valuable in drug discovery for their ability to modulate basicity and block metabolic pathways. acs.orgnih.gov

Palladium-catalyzed hydrogenation offers an alternative to other metal catalysts like rhodium, and has been shown to be effective for hydrogenating fluorinated pyridines, even in the presence of air and moisture. mdpi.com One-pot sequential Suzuki–Miyaura coupling and hydrogenation, catalyzed by palladium, allows for the synthesis of functionalized piperidines under mild conditions. mdpi.com Furthermore, palladium-catalyzed transfer hydrogenation, using reagents like sodium hydride as a hydrogen donor, presents a safe and practical alternative to using high-pressure hydrogen gas for the reduction of N-heteroarenes. organic-chemistry.orgnih.gov

Intramolecular aminofluorination of alkenes is a direct method for producing fluorinated piperidines. nih.gov This reaction involves the cyclization of an unsaturated amine with a fluorine source. Both metal-free and metal-catalyzed versions of this reaction have been developed.

A metal-free approach utilizes a hypervalent iodine reagent, such as PhI(OPiv)2, in combination with a fluoride source like hydrogen fluoride-pyridine, to convert tosyl-protected pent-4-en-1-amines into 3-fluoropiperidines. nih.govresearchgate.net This method is noted for its good yields and high stereoselectivity. nih.gov Palladium-catalyzed intramolecular aminofluorination of unactivated alkenes has also been reported, providing racemic β-fluorinated piperidines in excellent yields under mild conditions. beilstein-journals.org The proposed mechanism involves a trans-aminopalladation of the alkene, followed by oxidation of the Pd(II) intermediate to Pd(IV) and subsequent reductive elimination to form the C-F bond. beilstein-journals.org

| Reaction Type | Catalyst/Reagent | Substrate | Product | Key Features |

| Metal-Free Aminofluorination | PhI(OPiv)2 / HF-Pyridine | Tosyl-protected pent-4-en-1-amines | 3-F-piperidines | Good yields, high stereoselectivity. nih.govresearchgate.net |

| Palladium-Catalyzed Aminofluorination | Pd(OAc)2 / PhI(OPiv)2 / AgF | Unactivated alkenes | Racemic β-fluorinated piperidines | Excellent yields, mild conditions. thieme-connect.combeilstein-journals.org |

Multi-component condensation reactions are an economical approach to synthesizing highly substituted piperidines. thieme-connect.com A five-component reaction using an aniline, an aldehyde, and a β-keto ester, catalyzed by indium(III) chloride, can produce complex piperidine structures in a single step. thieme-connect.com

Superacid-catalyzed condensation reactions also offer a route to aryl-substituted piperidines. acs.orgnih.gov The reaction of piperidones with benzene in the presence of a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) can yield diarylpiperidines in good to excellent yields. acs.orgnih.gov This method relies on the generation of highly reactive dicationic intermediates in the superacid medium. acs.org More recently, catalyst-free, three-component condensation reactions in water have been developed for preparing piperidine derivatives, highlighting a move towards greener synthetic procedures. ajchem-a.com

Intramolecular Aminofluorination Reactions

Functionalization of the Piperidine Ring and Fluorophenyl Moiety

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. Functionalization can occur at the piperidine nitrogen, on the piperidine ring itself, or on the fluorophenyl group.

The secondary amine of the piperidine ring is a common site for functionalization through reactions like N-alkylation, acylation, or sulfonylation. vulcanchem.com For example, the nitrogen can be protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent synthetic steps. evitachem.com This Boc group can later be removed under acidic conditions to reveal the free amine for further modification. evitachem.com

While the fluorine atom on the phenyl ring is generally not a good leaving group for nucleophilic aromatic substitution, such reactions are possible under certain conditions. smolecule.com More commonly, functionalization of the fluorophenyl moiety occurs through other means. Cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids, allow for the diversification of aryl groups attached to the piperidine scaffold. Electrophilic substitution, like nitration or halogenation, can also be used to alter the electronic properties of the fluorophenyl ring.

Derivatization at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring in this compound serves as a versatile handle for a variety of chemical transformations, most notably N-alkylation and N-arylation reactions. These modifications are crucial for modulating the physicochemical properties of the parent molecule, such as lipophilicity and basicity, which in turn can influence its biological activity.

N-Alkylation:

N-alkylation introduces an alkyl group onto the piperidine nitrogen. This is commonly achieved by reacting this compound with an appropriate alkyl halide in the presence of a base. evitachem.com For instance, the synthesis of (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol involves the alkylation of a 4-substituted piperidine with a fluoro-substituted phenylalkyl halide. nih.gov This straightforward nucleophilic substitution allows for the introduction of a wide array of alkyl chains, including those bearing additional functional groups or aromatic rings. evitachem.comevitachem.com

N-Arylation:

N-arylation, the attachment of an aryl group to the piperidine nitrogen, is a key transformation for creating derivatives with diverse electronic and structural properties. Metal-catalyzed cross-coupling reactions are the predominant methods for achieving this transformation.

Palladium-Catalyzed Arylation: Palladium catalysts are widely used for the C-N bond formation. For example, the ortho-arylation of N-benzylpiperidines with arylboronic acid pinacol esters has been demonstrated using a Pd(II) catalyst. rsc.org This reaction proceeds via a directed C-H bond activation. The Buchwald-Hartwig amination is another powerful palladium-catalyzed method for N-arylation, often employed in the synthesis of complex piperidine derivatives. researchgate.net

Copper-Catalyzed Arylation: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative and often complementary approach to palladium-based methods. tandfonline.com These reactions typically involve the coupling of an aryl halide with the piperidine nitrogen in the presence of a copper catalyst and a suitable ligand. tandfonline.com For example, copper powder with methyl-D-glucopyranoside as a ligand has been used to couple piperidine with substituted aryl halides. tandfonline.com

The choice of catalyst, ligand, solvent, and base is critical for optimizing the yield and selectivity of these N-arylation reactions. tandfonline.com

Table 1: Examples of N-Alkylation and N-Arylation Reactions of Piperidine Derivatives

| Starting Piperidine Derivative | Reagent | Catalyst/Conditions | Product | Reaction Type |

| 4-Substituted benzoyl-4-piperidine | Iodo- or fluoro-substituted phenylalkyl halide | Base | N-alkylated benzoyl-4-piperidine | N-Alkylation |

| N-Benzylpiperidine | Phenylboronic acid pinacol ester | Pd(OAc)2, Ag2CO3, Na2CO3, 1,4-benzoquinone | ortho-Arylated N-benzylpiperidine | N-Arylation (Palladium-catalyzed) |

| Piperidine | Substituted aryl chloride | Copper powder, methyl-D-glucopyranoside, K2CO3, DMSO/H2O | N-arylpiperidine | N-Arylation (Copper-catalyzed) |

This table provides a generalized overview of reaction types. Specific substrates and conditions will vary.

Stereoselective Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound and its derivatives is of significant interest, as different enantiomers and diastereomers can exhibit distinct pharmacological profiles. Several strategies have been developed to achieve stereocontrol in the synthesis of these compounds.

One major approach involves the asymmetric hydrogenation of a prochiral precursor. For example, the catalytic asymmetric synthesis of 4-aryl-2-piperidinones, which can be precursors to chiral 4-arylpiperidines, has been achieved through the rhodium-catalyzed 1,4-addition of arylboron reagents to 5,6-dihydro-2(1H)-pyridinones. nih.gov Using a chiral bisphosphine-rhodium catalyst, high enantioselectivity (up to 98% ee) was obtained in the synthesis of (R)-4-(4-fluorophenyl)-2-piperidinone. nih.gov This intermediate can then be further transformed into the desired piperidine stereoisomer.

Another strategy is diastereoselective reduction . The reduction of a chiral N-protected 4-(2-fluorophenyl)piperidin-4-one can lead to the formation of specific diastereomers of the corresponding alcohol. The choice of reducing agent and the nature of the protecting group can influence the stereochemical outcome.

Chiral resolution of a racemic mixture is also a common method to obtain pure stereoisomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as L(-)-di-p-toluoyl tartaric acid or L(-)-dibenzoyl tartaric acid, followed by separation of the diastereomers and subsequent liberation of the desired enantiomer. google.com Chiral high-performance liquid chromatography (HPLC) is another powerful technique for separating enantiomers. google.com

Furthermore, asymmetric synthesis starting from a chiral pool offers an efficient route. For instance, the asymmetric synthesis of piperidines can be achieved through methods like the nitro-Mannich reaction followed by reductive cyclization, where the stereochemistry is controlled in the initial Mannich reaction. mdpi.com

Table 2: Approaches to Stereoselective Synthesis of this compound Derivatives

| Method | Description | Key Features |

| Asymmetric Hydrogenation | Catalytic hydrogenation of a prochiral precursor using a chiral catalyst. nih.gov | High enantioselectivity can be achieved. |

| Diastereoselective Reduction | Reduction of a chiral ketone precursor to yield specific diastereomers. | Stereochemical outcome depends on reagents and protecting groups. |

| Chiral Resolution | Separation of enantiomers from a racemic mixture using a chiral resolving agent or chiral chromatography. google.com | A widely applicable method for obtaining pure enantiomers. |

| Chiral Pool Synthesis | Synthesis starting from a readily available chiral molecule. mdpi.com | The stereochemistry of the final product is derived from the starting material. |

Synthetic Pathways for Radiosynthon Precursors of this compound Analogues

The development of radiolabeled analogues of this compound is crucial for their use as imaging agents in techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The synthesis of precursors for radiosynthesis is a critical step in this process. These precursors are designed to allow for the efficient and rapid incorporation of a radionuclide, such as ¹⁸F or ¹²³I, in the final step of the synthesis.

A common strategy for preparing precursors for radiofluorination with ¹⁸F involves the synthesis of a molecule containing a suitable leaving group, such as a nitro group or a diaryliodonium salt, at the position where the ¹⁸F will be introduced. researchgate.net For example, nitro-precursors can be used for nucleophilic aromatic substitution with [¹⁸F]fluoride. researchgate.net Another approach is the use of boronic ester precursors for radiofluorination via a copper-mediated reaction. nih.gov

For radioiodination with isotopes like ¹²³I, a common precursor is a tributylstannyl derivative. nih.govresearchgate.net The radiosynthesis is then achieved through an electrophilic iododestannylation reaction, where the tributyltin group is replaced by the iodine radionuclide. nih.govresearchgate.net For instance, the tributylstannyl precursor for [¹²³I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone was synthesized and used for radiolabeling via iododestannylation. researchgate.net

The synthesis of these precursors often involves multi-step sequences. For example, the synthesis of a tributylstannyl precursor for a dopamine transporter (DAT) tracer involved the conversion of a hydroxyl group to a triflate, which then served as a suitable substrate for a Stille coupling to introduce the tributylstannyl group. nih.gov

Table 3: Common Precursors for Radiosynthesis of this compound Analogues

| Radionuclide | Precursor Type | Radiosynthesis Reaction |

| ¹⁸F | Nitro-substituted derivative | Nucleophilic aromatic substitution |

| ¹⁸F | Diaryliodonium salt | Nucleophilic aromatic substitution |

| ¹⁸F | Boronic ester | Copper-mediated radiofluorination |

| ¹²³I | Tributylstannyl derivative | Electrophilic iododestannylation |

Interaction with Neurotransmitter Systems and Receptors

Dopamine Transporter (DAT) Binding and Modulation

Derivatives of this compound have been extensively studied as ligands for the dopamine transporter, a key protein in regulating dopamine levels in the synapse.

Research into piperidine analogues of GBR 12909, a potent and selective DAT inhibitor, has led to the development of high-affinity ligands. A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines demonstrated that the N-substituent plays a critical role in DAT affinity and selectivity. nih.govacs.org For instance, the introduction of an N-benzyl group with an electron-withdrawing group at the C(4)-position was found to be advantageous for DAT binding. ebi.ac.uknih.gov This led to the identification of analogues with high affinity for DAT and significant selectivity over both SERT and NET. ebi.ac.uknih.gov

One notable derivative, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, exhibited subnanomolar affinity for the DAT (Kᵢ = 0.7 nM) and maintained good selectivity over the serotonin transporter (SERT/DAT selectivity ratio of 323). nih.govacs.org Further structure-activity relationship (SAR) studies on 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogues showed that unsubstituted and fluoro-substituted compounds were generally the most active and selective for the DAT. ebi.ac.uk Another compound, 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine, also showed high potency and was highly selective for the DAT. ebi.ac.uk

Replacing the piperazine ring in related structures with a piperidine ring system has been shown to be well-tolerated for DAT binding, with some analogues achieving affinities in the low nanomolar range (Kᵢ = 3–382 nM). nih.govacs.orgnih.gov

A significant area of research has focused on developing "atypical" DAT inhibitors. Unlike traditional inhibitors like cocaine, which bind to an outward-facing conformation of the transporter, atypical inhibitors are thought to bind to a more inward-facing or occluded conformation. acs.orgnih.govnih.gov This different binding mode is associated with a reduced potential for psychostimulant effects. nih.govresearchgate.net

Several derivatives based on the this compound scaffold have been identified as having an atypical profile. nih.govacs.orgnih.gov For example, certain aminopiperidine derivatives, such as compounds 7 (DAT Kᵢ = 50.6 nM), 21b (DAT Kᵢ = 77.2 nM), and 33 (DAT Kᵢ = 30.0 nM), produced minimal locomotor stimulation in mice, which is a characteristic of atypical DAT inhibitors. researchgate.net Molecular modeling suggests these compounds bind to an inward-facing conformation of DAT. acs.orgnih.gov The development of such compounds is driven by the therapeutic potential for treating psychostimulant use disorders without the inherent abuse liability of typical DAT inhibitors. nih.govnih.gov

High-Affinity Ligand Development for DAT

Serotonin Transporter (SERT) and Receptor (5-HT1A, 5-HT2A, 5-HT2C, 5-HT2B) Engagement

The this compound moiety is a core component of paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI). researchgate.netresearchgate.net This highlights the scaffold's inherent potential for strong interaction with the serotonin transporter (SERT).

SAR studies have explored how modifications affect SERT binding and selectivity relative to DAT. In a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs, the compound 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine demonstrated a SERT/DAT selectivity ratio of 49. ebi.ac.uk In another series, derivatives were identified with up to 500-fold selectivity for DAT over SERT. ebi.ac.uknih.gov This demonstrates that selectivity can be tuned based on substitutions on the piperidine nitrogen.

Some piperidine-based derivatives have also been found to act as allosteric modulators of SERT. For example, the compound 4-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-1-(2-trifluoromethyl-benzyl)-piperidine (TB-1-099) was identified as a partial inhibitor of SERT binding, suggesting it modulates the transporter's function through an allosteric mechanism rather than direct competitive inhibition. nih.gov

Beyond the transporter, the 4-benzoylpiperidine fragment, which is structurally related, is a known privileged structure for binding to serotonin receptors, particularly the 5-HT2A receptor. mdpi.com Derivatives containing a 4-(p-fluorobenzoyl)piperidine moiety show notable affinity for 5-HT2A, D2, and D4 receptors. mdpi.com Specifically, piperidine fragments have been shown to confer high affinity at the 5-HT2A receptor subtype. researchgate.net While some piperazine-containing ligands were selective over 5-HT2A, piperidine fragments generally confer higher affinity at 5-HT2C receptors. researchgate.net Blockade of 5-HT2B/2C receptors has been shown to produce different effects on sleep patterns compared to 5-HT2A receptor blockade. jneurosci.orgnih.gov

Sigma Receptor Ligand Activity and Selectivity

The this compound framework has also been incorporated into ligands targeting sigma (σ) receptors, which are implicated in various neurological functions and disorders. d-nb.infonih.govbohrium.com Chemical modifications of related piperidine structures have yielded potent sigma-1 receptor ligands. d-nb.info For instance, replacing a sulphur atom in a lead compound with a carbonyl or hydroxyl group, while incorporating a 4-fluorobenzoyl moiety, produced novel ligands with high selectivity for sigma-1 receptors. d-nb.info

Norepinephrine Transporter (NET) Interactions

Many this compound derivatives that bind to DAT and SERT also show some affinity for the norepinephrine transporter (NET). nih.govnih.govlilab-ecust.cn The development of dual serotonin-norepinephrine reuptake inhibitors often utilizes scaffolds that can interact with both transporters. google.com

In studies of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines, several analogues were identified with high DAT affinity and approximately 170-fold selectivity over the NET. ebi.ac.uknih.gov This indicates that while interaction with NET is common for this class of compounds, high selectivity for DAT can be achieved through specific structural modifications. ebi.ac.uknih.gov A subset of aminopiperidine DAT inhibitors were also evaluated for their off-target affinities at NET, indicating the importance of characterizing interactions across all three major monoamine transporters to understand a compound's full pharmacological profile. nih.gov

Data Tables

Table 1: Binding Affinities (Kᵢ, nM) of Selected this compound Derivatives at Monoamine Transporters Data compiled from multiple research papers. Note that assay conditions may vary between studies.

| Compound Name/Identifier | DAT (Kᵢ, nM) | SERT (Kᵢ, nM) | NET (Kᵢ, nM) | SERT/DAT Ratio | NET/DAT Ratio | Source(s) |

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | 0.7 | 226 | - | 323 | - | nih.gov, acs.org |

| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine | - | - | - | 49 | - | ebi.ac.uk |

| TB-1-099 | 439 | Partial Inhibition | Inactive | - | - | nih.gov |

| Aminopiperidine Analog 7 | 50.6 | - | - | - | - | researchgate.net |

| Aminopiperidine Analog 21b | 77.2 | - | - | - | - | researchgate.net |

| Aminopiperidine Analog 33 | 30.0 | - | - | - | - | researchgate.net |

| RDS03-94 | 39.4 | - | - | - | - | wikipedia.org |

Table 2: Receptor Binding Profile of Selected Derivatives

| Compound Name/Identifier | Target | Binding Affinity (Kᵢ, nM) | Source(s) |

| RDS03-94 | Sigma-1 Receptor | 2.19 | wikipedia.org |

| 4-(p-fluorobenzoyl)piperidine derivatives | 5-HT2A Receptor | Notable Affinity | mdpi.com |

| 4-(p-fluorobenzoyl)piperidine derivatives | D2 Receptor | Notable Affinity | mdpi.com |

| 4-(p-fluorobenzoyl)piperidine derivatives | D4 Receptor | Notable Affinity | mdpi.com |

Opioid Receptor (Delta-Opioid, Mu-Opioid) Agonism and Affinity

Derivatives of the piperidine class have been explored for their affinity and activity at opioid receptors. A series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives has been identified as a novel class of selective delta-opioid receptor agonists. nih.gov Within this series, compound 18a was found to be a potent and selective agonist for the delta-opioid receptor, exhibiting a Ki of 18 nM. nih.gov It displayed a high degree of selectivity, being over 258-fold more selective for the delta-receptor compared to the mu-receptor and 28-fold selective over the kappa-receptor. nih.gov Functional assays confirmed it as a full agonist with an EC50 value of 14 nM. nih.gov

Conversely, other structural modifications have led to compounds with different affinity profiles. In a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, the introduction of a 2-fluorophenyl group at the 4-position, as seen in compound 15o (4-(2-Fluorophenyl)-2-methyl-9-phenethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one ), resulted in diminished affinity for the mu-opioid receptor (MOR). acs.org

Table 1: Opioid Receptor Affinity and Activity of Piperidine Derivatives

| Compound | Target Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Selectivity |

| 18a | Delta-Opioid | 18 nM | 14 nM (Full Agonist) | >258-fold vs. mu; 28-fold vs. kappa |

| 15o | Mu-Opioid | Diminished Affinity | Not Reported | Not Reported |

N-methyl-D-aspartate Receptor (NMDAR) Inhibition

The this compound framework is a component of several potent N-methyl-D-aspartate (NMDA) receptor antagonists. These compounds are of interest for their potential in treating a range of neurological and psychiatric disorders. google.co.ug

One notable derivative is SL 82.0715 ((+/-)-α-(4-chlorophenyl)-4-[(4-fluorophenyl) methyl]-1-piperidineethanol), an analogue of ifenprodil. nih.govnih.gov This compound acts as a noncompetitive antagonist of the NMDA receptor. nih.gov It potently inhibits the NMDA-stimulated cGMP production in rat cerebellar slices with an IC50 of 10 µM and blocks NMDA-evoked acetylcholine release in rat striatal slices with an IC50 of 6.6 µM. nih.gov Furthermore, ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol has been investigated for its ability to inhibit NMDA receptors, showing potential neuroprotective effects. The synthesis of radiprodil, another NMDA receptor antagonist, utilizes 2-(4-Fluoro-benzyl)-piperidine as a key intermediate, highlighting the importance of this structural component for NMDAR activity.

Table 2: NMDAR Inhibitory Activity of this compound Derivatives

| Compound | Assay | Inhibitory Concentration (IC50) |

| SL 82.0715 | NMDA-stimulated cGMP production (rat cerebellum) | 10 µM |

| SL 82.0715 | NMDA-evoked [3H]acetylcholine release (rat striatum) | 6.6 µM |

| Ifenprodil | NMDA-stimulated cGMP production (rat cerebellum) | 0.4 µM |

| Ifenprodil | NMDA-evoked [3H]acetylcholine release (rat striatum) | 1.6 µM |

T-type Calcium Channel Inhibition

Certain piperidine and piperazine derivatives bearing a fluorophenyl group have been identified as inhibitors of T-type calcium channels, which are implicated in conditions like epilepsy and pain. nih.govnih.govgoogle.com A series of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives were synthesized and showed inhibitory activity against T-type Ca2+ channels. nih.gov Structure-activity relationship studies indicated that the presence of dialkyl substituents at the benzylic position is crucial for enhancing this inhibitory activity. nih.gov

In another study, a series of diphenyl methyl-piperazine derivatives was screened for activity against Cav3.2 calcium channels. nih.gov Among them, compound 10e (3-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4-(2-methoxyphenyl)-1,2,5-oxadiazole 2-oxide) emerged as a potent blocker, inhibiting Cav3.2 channels with an IC50 of approximately 4 µM. nih.gov This compound also demonstrated inhibitory effects on Cav3.1 and Cav3.3 channels, with weaker activity against high-voltage-activated Cav1.2 and Cav2.2 channels. nih.gov

Table 3: T-type Calcium Channel Inhibitory Activity of Fluorophenyl-Substituted Piperidine/Piperazine Derivatives

| Compound | Target Channel | Inhibitory Concentration (IC50) |

| Compound 10e | Cav3.2 | ~4 µM |

| N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide (20d) | T-type Ca2+ channels | Activity demonstrated in vivo (antihypertensive effect) |

Equilibrative Nucleoside Transporter (ENT) Inhibition

Derivatives containing a 4-(2-fluorophenyl)piperazine moiety have been identified as novel inhibitors of equilibrative nucleoside transporters (ENTs), particularly showing selectivity for ENT2 over ENT1. researchgate.netfrontiersin.orgnih.gov The compound FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) inhibits both ENT1 and ENT2 in a concentration-dependent manner. nih.gov Notably, the IC50 value for ENT2 inhibition was 5 to 10-fold lower than for ENT1, indicating a preference for the ENT2 isoform. nih.govevitachem.com

Kinetic studies revealed that FPMINT acts as an irreversible and non-competitive inhibitor, reducing the Vmax of uridine transport without affecting the KM. nih.gov Structure-activity relationship studies on FPMINT analogues demonstrated that the presence of a halogen substituent on the phenyl ring attached to the piperazine is essential for the inhibitory effects on both ENT1 and ENT2. frontiersin.orgnih.gov Among the tested analogues, compound 3c was identified as the most potent inhibitor. frontiersin.orgnih.gov

Table 4: ENT Inhibitory Activity of 4-(2-Fluorophenyl)piperazine Derivatives

| Compound | Target Transporter | Inhibitory Concentration (IC50) | Selectivity | Mechanism of Action |

| FPMINT | ENT1 | 5-10 fold higher than for ENT2 | ENT2 selective | Irreversible, Non-competitive |

| FPMINT | ENT2 | 0.5–2 μM vulcanchem.com | ENT2 selective | Irreversible, Non-competitive |

| Compound 3c | ENT1 & ENT2 | Most potent in series | Not specified | Irreversible, Non-competitive |

Glycine Transporter 1 (GlyT1) Inhibition

Inhibitors of the glycine transporter 1 (GlyT1) can modulate neurotransmission by increasing synaptic glycine levels, which potentiates NMDA receptor function. researchgate.netnih.gov This mechanism is a target for treating disorders associated with NMDAR hypofunction, such as schizophrenia. nih.govnih.gov

The compound N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine (NFPS) is a potent and selective GlyT1 inhibitor. nih.gov Its (+)-enantiomer showed more than 10-fold greater activity in a functional glycine reuptake assay compared to the racemic mixture. nih.gov Various other piperidine and piperazine derivatives have been developed as GlyT1 inhibitors. researchgate.netnih.govgoogle.com For instance, researchers have identified potent inhibitors from series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamides and spiro[2H-1-benzopyran-2,4′-piperidine] derivatives. google.com.pg The compound 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w) was identified as a powerful GlyT1 inhibitor with an IC50 of 1.8 nM. researchgate.net

Table 5: GlyT1 Inhibitory Activity of Related Derivatives

| Compound | Chemical Class | Inhibitory Concentration (IC50) |

| (+)-NFPS | Sarcosine derivative | >10-fold more active than racemate |

| Compound 7w | Pyridine-2-carboxamide derivative | 1.8 nM |

| Compound 8 | Fluorobenzonitrile derivative | 16 nM (EC50) |

Enzyme Modulation and Inhibition Profiles

The versatile this compound scaffold has been incorporated into molecules designed to inhibit various enzymes, indicating its broad applicability in medicinal chemistry. clinmedkaz.org

Aromatase and Tyrosinase: Piperidine derivatives have been investigated as potential inhibitors of enzymes like aromatase and tyrosinase. clinmedkaz.org For example, 3-(imidazol-1-ylmethyl)piperidine sulfonamides have been characterized as aromatase inhibitors, and 4-(4-fluorobenzyl)piperidine derivatives have been explored for tyrosinase inhibition. clinmedkaz.org

Acetylcholinesterase (AChE): The benzyl-piperidine moiety is a well-established structure for binding to the catalytic site of acetylcholinesterase, an important target in Alzheimer's disease therapy. mdpi.com

Acyl-CoA:Cholesterol O-Acyltransferase-1 (ACAT-1): The compound K-604 (2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride), which contains a piperazine ring, is a potent and selective inhibitor of human ACAT-1 over ACAT-2. evitachem.com

Kinases (mTOR, JAK): Research into related structures suggests that some piperidine derivatives may act as mTOR or JAK kinase inhibitors, which are significant targets in cancer therapy.

Table 6: Enzyme Inhibition Profiles of Piperidine Derivatives

| Derivative Class | Target Enzyme | Biological Relevance |

| 3-(Imidazol-1-ylmethyl)piperidine sulfonamides | Aromatase | Cancer Therapy |

| 4-(4-Fluorobenzyl)piperidine derivatives | Tyrosinase | Hyperpigmentation Disorders |

| Benzyl-piperidine derivatives | Acetylcholinesterase (AChE) | Alzheimer's Disease |

| Piperazine derivatives (e.g., K-604) | ACAT-1 | Cholesterol Metabolism |

| 4-(2-Fluorophenyl)piperidin-4-ol analogues | mTOR, JAK Kinase | Cancer Therapy |

Antiproliferative and Anticancer Efficacy

The development of piperidine-based compounds has yielded candidates with significant antiproliferative and anticancer properties. mdpi.comnih.gov These effects are often mediated through the inhibition of critical cellular pathways and targets involved in cancer progression.

The inhibition of equilibrative nucleoside transporters (ENTs) by compounds like FPMINT has potential applications in cancer therapy, as these transporters are crucial for nucleotide synthesis in proliferating cells. nih.gov Additionally, pyrido[1,2-a]pyrimidine derivatives containing a 4-(2-fluorophenyl)piperazine moiety have been synthesized and evaluated for their potential as anticancer agents. researchgate.net

In a large-scale screening, novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives were evaluated for their anticancer activity. nih.gov One such derivative, which incorporates a piperidine linker, was tested against a panel of approximately 60 cancer cell lines. It showed significant efficacy against UO-31 renal cancer cells, demonstrating a potent antiproliferative effect. nih.gov

Table 7: Anticancer Activity of Piperidine Derivatives

| Compound/Derivative Class | Cancer Type/Cell Line | Observed Effect |

| FPMINT (ENT inhibitor) | General Cancer | Potential due to inhibition of nucleotide synthesis |

| 4-Aminopyrazolo[3,4-d]pyrimidine derivative | UO-31 (Renal Cancer) | Potent antiproliferative activity |

| Pyrido[1,2-a]pyrimidine derivatives | General Cancer | Synthesized as potential anticancer agents |

Pharmacological Profile of this compound Derivatives Explored

Derivatives of this compound, a significant heterocyclic scaffold in medicinal chemistry, have demonstrated a wide spectrum of biological activities. Researchers have synthesized and evaluated numerous analogues, revealing their potential in various therapeutic areas, including antimicrobial, antipsychotic, analgesic, antidepressant, anxiolytic, antihypertensive, and anti-inflammatory applications.

Antimicrobial and Antifungal Potential

The piperidine nucleus is a cornerstone in the development of antimicrobial agents. researchgate.net Studies on various piperidine derivatives have shown promising results against a range of pathogens. researchgate.net For instance, certain piperidin-4-one derivatives have exhibited notable bactericidal and fungicidal activities. biomedpharmajournal.org The introduction of a thiosemicarbazone moiety to the piperidine ring has been shown to enhance antifungal activity significantly. biomedpharmajournal.org

Research into heterocyclic dioxaaza spiro derivatives of piperidone, which combines the piperidine skeleton with nucleophiles, has yielded compounds with good antibacterial and antifungal activity. tandfonline.com Specifically, synthesized compounds showed potent inhibitory activity against fungal pathogens like F. solani, M. indicus, and Aspergillus niger. tandfonline.com Similarly, some piperidine derivatives have been tested for their in-vitro antibacterial and antifungal activities, with compounds like 2,6-dipiperidino-4-bromochlorobenzene and 2,6-dipiperidino-4-bromoiodobenzene inhibiting the growth of S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, and C. albicans. mdpi.com

However, not all piperidine derivatives display broad-spectrum antifungal activity. A study on six novel piperidine derivatives found that while they showed varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans, they were inactive against Fusarium verticilliodes, Candida utilus, and Penicillium digitatium. academicjournals.orgresearchgate.net

Other Therapeutic Applications

Antipsychotic Activity

The this compound scaffold is a key feature in the design of atypical antipsychotic drugs. These agents often target multiple receptors, including dopamine (D2) and serotonin (5-HT) receptors, to achieve a better side-effect profile than traditional antipsychotics. tandfonline.complos.org

Derivatives of 6-fluoro-3-(piperidin-4-yl) benzo[d]isoxazole have been designed to interact with dopamine D2 receptors with lower affinity and serotonin 5-HT2A receptors with higher affinity, aiming to reduce extrapyramidal symptoms (EPS). ijbio.com One such derivative, compound 22, a 2-substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazole, exhibited high affinity for D2, D3, 5-HT1A, and 5-HT2A receptors and showed potential for treating schizophrenia without causing catalepsy in animal models. plos.org

Another approach involves the development of compounds with dual sigma (σ) and 5-HT2 receptor antagonist activity. nih.gov DuP 734, a piperidine derivative, demonstrated high affinity for both these receptors with low affinity for dopamine receptors, suggesting a novel mechanism for antipsychotic action. nih.gov

Analgesic Properties

Piperidine derivatives have long been recognized for their analgesic potential. nih.gov The piperidine ring is a common structural motif in many biologically active molecules with pain-relieving properties. Research has shown that derivatives of 4-(4'-bromophenyl)-4-piperidinol exhibit significant analgesic effects. nih.gov The mechanism of action is thought to involve the opioid receptors, as docking studies have shown interactions between these compounds and the receptor. nih.gov

Furthermore, the structural similarity of some N-(4-fluorophenyl)piperidin-4-amine derivatives to fentanyl suggests potential analgesic properties through interaction with opioid receptors. Phencyclidine (PCP) and its analogues, which contain a piperidine ring, have also demonstrated analgesic effects, which are believed to be mediated through their interaction with NMDA receptors and dopamine uptake systems. researchgate.net

Antidepressant and Anxiolytic Effects

The this compound core has been incorporated into various compounds with potential antidepressant and anxiolytic activities. These compounds often target monoaminergic systems, including serotonin and norepinephrine reuptake transporters, as well as opioid receptors. nih.govanadolu.edu.tr

Novel 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been synthesized and shown to act as selective delta-opioid agonists, exhibiting both anxiolytic and antidepressant-like effects in preclinical models. nih.gov Other research has focused on developing dual-acting norepinephrine and serotonin reuptake inhibitors, with some 3-(1H-indole-1yl)-3-aryl propan-1-amine derivatives showing promising antidepressant potential. nih.gov

Furthermore, a series of 1-(1H-indol-4-yloxy)-3-(4-benzo[b]thiophen-2-ylpiperidinyl) propan-2-ols have demonstrated potent 5-HT1A antagonist and serotonin reuptake inhibitor (SSRI) activity, indicating their potential as antidepressants. nih.gov The antidepressant-like effects of some novel piperidine derivatives have been shown to be mediated by both the monoaminergic and opioidergic systems. anadolu.edu.tr

Antihypertensive Mechanisms

Derivatives of this compound have been investigated as novel antihypertensive agents, primarily acting as T-type calcium channel blockers. nih.govnih.gov This mechanism differs from traditional L-type calcium channel blockers and may offer advantages such as a reduced likelihood of reflex tachycardia. nih.govnih.gov

Specifically, 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against T-type Ca2+ channels. nih.gov Oral administration of one such derivative, N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide, was found to lower blood pressure in spontaneously hypertensive rats. nih.gov Similarly, N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide also demonstrated blood pressure-lowering effects in hypertensive rats. nih.gov The general strategy for treating hypertension involves reducing blood volume, systemic vascular resistance, or cardiac output. cvpharmacology.com

Anti-inflammatory Responses

The piperidine moiety is present in various compounds exhibiting anti-inflammatory activity. amazonaws.comresearchgate.net Piperidin-4-ones, in particular, have been shown to possess potent anti-inflammatory properties. researchgate.net The anti-inflammatory effects of pyrimidine derivatives, which can be combined with a piperidine ring, are attributed to their ability to inhibit key inflammatory mediators such as prostaglandin E2, tumor necrosis factor-α, and various interleukins. rsc.org

Research on 4-Hydroxy-4-phenyl piperidine derivatives has indicated their potential to produce a significant anti-inflammatory response. amazonaws.com These compounds have shown strong interaction with the protease enzyme trypsin, which plays a role in inflammation. amazonaws.com

Other Therapeutic Applications

Anticonvulsant Effects

The piperidine scaffold is a key structural motif in many centrally active compounds, and its derivatives have been extensively investigated for their potential as anticonvulsant agents. The introduction of a fluorophenyl group, particularly the 4-(2-Fluorophenyl) moiety, has been a strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, leading to the discovery of potent anticonvulsant candidates.

Research has focused on evaluating these derivatives in standard preclinical models of epilepsy, such as the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES model is designed to identify compounds that can prevent the spread of seizures, indicative of efficacy against generalized tonic-clonic seizures. The scPTZ test, on the other hand, identifies agents that can raise the seizure threshold, suggesting potential utility in absence seizures.

One notable study involved the synthesis of a series of N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs. ammanu.edu.jo Within this series, the compound N-(2-benzoylbenzofuran-3-yl)-3-(4-(2-fluorophenyl)piperazin-1-yl) propanamide (referred to as compound 6h) emerged as a particularly active agent. ammanu.edu.joresearchgate.net It demonstrated significant protection in both the MES and scPTZ seizure models at various time points after administration. ammanu.edu.joresearchgate.net The activity of this compound underscores the potential of incorporating a 2-fluorophenylpiperazine group, a close structural relative of 2-fluorophenylpiperidine, into larger molecules to achieve potent anticonvulsant effects. ammanu.edu.jo

Further studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have also highlighted the importance of fluorine substitution for anticonvulsant activity. uj.edu.plnih.gov The incorporation of fluorine into these molecules is thought to enhance metabolic stability and may improve interaction with biological targets. uj.edu.pl For instance, in a series of 3-(trifluoromethyl)anilide derivatives, several compounds containing substituted phenylpiperazine moieties showed protection in the MES test. uj.edu.plnih.gov The highest activity was observed for N-[3-(trifluoromethyl)phenyl]-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide , which protected animals from MES-induced seizures at both 0.5 and 4 hours post-administration. nih.gov This line of research, while not involving direct this compound derivatives, supports the hypothesis that the fluorophenyl-piperazine/piperidine fragment is a valuable component for designing new anticonvulsants. uj.edu.pl

In another investigation, isatin-based derivatives were synthesized and evaluated for their anti-seizure properties. nih.gov The compound bearing a 2-fluoro substitution on the aniline ring, (Z)-N-(2-fluorophenyl)-4-(2-oxoindolin-3-ylideneamino)benzamide (compound 4e), showed anti-seizure effects in initial screening, although it also exhibited some neurotoxicity at later time points. nih.gov

The following tables summarize the anticonvulsant activity of selected derivatives from these research efforts.

Table 1: Anticonvulsant Activity of N-(2-benzoylbenzofuran-3-yl)-3-(4-(2-fluorophenyl)piperazin-1-yl) propanamide (Compound 6h)

| Test | Dose (mg/kg) | Time (h) | Activity |

|---|---|---|---|

| MES | 30 | 0.5 | Active |

| MES | 30 | 4.0 | Active |

| scPTZ | 100 | 0.5 | Inactive |

| scPTZ | 100 | 4.0 | Active |

Data sourced from Kamal et al. ammanu.edu.jo

Table 2: Anticonvulsant Activity of N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives in the MES Test

Data sourced from Obniska et al. uj.edu.pl

Immunosuppressive Effects

The modulation of the immune system is a critical therapeutic strategy for treating autoimmune diseases and preventing organ transplant rejection. Piperidine-containing compounds have emerged as a promising class of immunomodulators. The incorporation of fluorine into these structures can significantly influence their biological activity, including their ability to suppress immune responses. researchgate.net

Research into fluorinated piperidine iminosugars has demonstrated their potential as immunosuppressive agents. A study revealed that N-octyl-5-fluorinated piperidine iminosugars were capable of inhibiting human lymphocytes in a mixed lymphocyte reaction (MLR) assay, with IC₅₀ values in the low micromolar range (5-6 μM) for T-cells. researchgate.net The MLR is an in vitro model that mimics the initial phase of T-cell activation during an allogeneic response, such as in organ transplant rejection. The inhibitory effect of these fluorinated piperidine derivatives suggests their potential utility in conditions characterized by aberrant T-cell activity. researchgate.net

The mechanism of immunosuppression for some piperidine derivatives involves the blockade of ion channels crucial for lymphocyte activation. The voltage-gated potassium channel Kv1.3, for example, plays a key role in maintaining the membrane potential required for sustained calcium influx and subsequent T-cell proliferation. A novel piperidine compound, UK-78,282 , was identified as a potent blocker of the Kv1.3 channel. nih.gov This compound effectively suppressed the activation of human T-lymphocytes, demonstrating that targeting this channel with piperidine-based molecules is a viable strategy for achieving immunosuppression. nih.gov Although UK-78,282 itself is not a fluorophenyl derivative, its discovery highlights a key pathway that fluorinated piperidine derivatives could potentially modulate.

Furthermore, broader classes of compounds containing fluorophenyl moieties have been investigated for immunosuppressive properties. For example, certain thiazolo[5,4-d]pyrimidine derivatives, which can be considered structural analogs of purines, have been developed as inhibitors of Janus kinases (JAK). google.com JAK inhibitors are recognized as a new class of effective immunosuppressive agents useful for treating a range of autoimmune and inflammatory diseases. google.com The exploration of 2-(4-fluorophenyl)-thiazolo[5,4-d]pyrimidine derivatives in this context points to the value of the fluorophenyl group in designing potent immunomodulators. google.com

The findings are summarized in the table below.

Table 3: Immunosuppressive Activity of Selected Piperidine Derivatives

| Compound Class | Specific Derivative(s) | Assay/Target | Key Finding | Reference |

|---|---|---|---|---|

| Fluorinated Piperidine Iminosugars | N-octyl-5-fluorinated piperidine iminosugars | Mixed Lymphocyte Reaction (MLR) | Inhibited human T-cell proliferation with IC₅₀ of 5-6 μM. | researchgate.net |

| Piperidine Derivatives | UK-78,282 | Kv1.3 Potassium Channel | Potently blocked the channel and suppressed human T-lymphocyte activation. | nih.gov |

Structure-activity Relationship Sar Investigations of 4- 2-fluorophenyl Piperidine Analogues

Influence of Fluorine Atom Position and Substituent Modifications on Biological Activity and Selectivity

The position of the fluorine atom on the phenyl ring and other substituent modifications are critical determinants of the biological activity and selectivity of 4-phenylpiperidine analogues. The electronic properties and steric hindrance introduced by these modifications can significantly alter a compound's affinity for its target receptor.

The placement of a fluorine atom on the phenyl ring has been shown to modulate the pharmacological profile of these compounds. For instance, an ortho-fluoro substituent on the anilido phenyl group of 4-phenyl-4-anilidopiperidines enhances analgesic potency, whereas a chloro substituent in the same position diminishes it. mdma.ch This highlights a substituent effect for analgesia in the order of F > H > Cl. mdma.ch In a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines, the presence of an electron-withdrawing group at the C4-position of the N-benzyl group was found to be beneficial for binding to the dopamine transporter (DAT). acs.org

Furthermore, studies on 4-phenylpiperidines have revealed that the position of the aromatic substituent is of great importance for both in vitro and in vivo responses. gu.se Ortho-substitution on the phenyl ring forces the piperidine or piperazine ring into a perpendicular orientation relative to the aryl group, which can influence receptor binding. gu.se For example, unsubstituted and fluoro-substituted compounds were generally the most active and selective for the dopamine transporter. ebi.ac.uk

In the context of σ₁ receptor ligands, modifications to the core structure of spipethiane, including the introduction of a 4-fluorobenzoyl group, afforded potent sigma-1 receptor ligands. d-nb.info Specifically, the sigma-1 receptor affinities of certain analogues were slightly lower than the lead compound, but their selectivity for this receptor was two to threefold greater. d-nb.info

The following table summarizes the effects of different substituents on the biological activity of 4-phenylpiperidine analogues:

| Compound/Series | Substituent Modification | Effect on Biological Activity | Receptor/Target |

| 4-Phenyl-4-anilidopiperidines | o-Fluoro on anilido phenyl | Enhanced analgesic potency | Opioid Receptors |

| 4-Phenyl-4-anilidopiperidines | o-Chloro on anilido phenyl | Diminished analgesic potency | Opioid Receptors |

| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines | Electron-withdrawing group at C4 of N-benzyl | Beneficial for binding | Dopamine Transporter (DAT) |

| Spipethiane Analogues | 4-Fluorobenzoyl group | Potent sigma-1 receptor ligands with increased selectivity | σ₁ Receptors |

Systematic Evaluation of Piperidine Ring Substitutions on Receptor Affinity and Functional Activity

Systematic modifications of the piperidine ring in 4-(2-Fluorophenyl)piperidine analogues have been instrumental in elucidating the structural requirements for optimal receptor affinity and functional activity. These substitutions can influence the molecule's conformation, lipophilicity, and ability to interact with specific residues within the receptor binding pocket.

In a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines, the introduction of various N-substituents was explored to probe their role in dopamine transporter (DAT) affinity and selectivity. nih.gov Notably, a 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(2-naphthylmethyl)piperidine analogue displayed subnanomolar affinity (Ki = 0.7 nM) and high selectivity for the DAT. nih.gov Further studies on N-benzylpiperidine analogues of GBR 12909 revealed that substitutions at the C3- and C4-positions of the N-benzyl group are better tolerated than at the C2-position for DAT binding. acs.org

The introduction of a methyl group at the 3-position of the piperidine ring can also have a significant impact. For example, in a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, all analogues were found to be pure opioid receptor antagonists. acs.org This suggests that the 3-methyl group is not essential for achieving pure antagonist activity in this class of compounds. acs.org

Research on sigma-2 (σ₂) receptor ligands has shown that substitution at the 4-position of the piperidine ring can enhance affinity. scielo.br For instance, the introduction of a 4-methyl or 4-benzyl group resulted in a roughly 10-fold increase in σ₂ receptor affinity. scielo.br Moving the benzyl group to the 3- or 2-position was also tolerated, with the 3- and 4-substituted derivatives showing the highest affinity. scielo.br

The table below provides a summary of the effects of various piperidine ring substitutions on receptor affinity:

| Compound Series | Piperidine Ring Substitution | Receptor | Effect on Affinity/Activity |

| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines | N-(2-naphthylmethyl) | DAT | Subnanomolar affinity (Ki = 0.7 nM) and high selectivity |

| N-Benzylpiperidine analogues of GBR 12909 | Substitution at C3 and C4 of N-benzyl | DAT | Better tolerated than C2 substitution |

| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines | N-substitution | Opioid Receptors | Pure opioid receptor antagonists |

| Sigma-2 Receptor Ligands | 4-Methyl or 4-benzyl | σ₂ Receptor | ~10-fold increase in affinity |

| Sigma-2 Receptor Ligands | 3-Benzyl or 2-benzyl | σ₂ Receptor | Tolerated, with 3- and 4-substitution showing highest affinity |

Role of N-Substituents in Modulating Pharmacological Profiles

The substituent attached to the piperidine nitrogen (N-substituent) plays a pivotal role in defining the pharmacological profile of 4-phenylpiperidine analogues. By varying the size, shape, and electronic properties of the N-substituent, researchers can fine-tune a compound's affinity and selectivity for various receptors and transporters.

In the context of dopamine transporter (DAT) ligands, a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines were synthesized to investigate the impact of the N-substituent. nih.gov This study revealed that a 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(2-naphthylmethyl)piperidine derivative exhibited very high affinity for the DAT with a Ki value of 0.7 nM and a significant selectivity over the serotonin transporter (SERT). nih.gov This highlights the importance of a bulky, aromatic N-substituent for potent and selective DAT inhibition.

Further exploration of N-benzylpiperidine analogues of GBR 12909, a potent DAT inhibitor, demonstrated that modifications to the N-benzyl group could significantly influence DAT binding. acs.orgebi.ac.uk The presence of an electron-withdrawing group at the C4-position of the N-benzyl ring was found to be advantageous for DAT affinity. acs.org These studies have led to the identification of analogues with high DAT affinity and substantial selectivity over both SERT and the norepinephrine transporter (NET). ebi.ac.uk

In a different series of DAT inhibitors, bioisosteric replacement of a piperazine ring with aminopiperidines and piperidine amines was investigated. nih.gov The lead compounds from this study, featuring specific N-alkylated aminopiperidine moieties, demonstrated moderate to high affinities for the DAT, with selectivities over SERT ranging from 180-fold to over 4,800-fold. nih.gov

The following table summarizes the influence of various N-substituents on the pharmacological properties of 4-phenylpiperidine analogues.

| Parent Compound/Series | N-Substituent | Target | Key Finding |

| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine | 2-Naphthylmethyl | DAT | Subnanomolar affinity (Ki = 0.7 nM) and high selectivity over SERT. nih.gov |

| GBR 12909 Analogue (N-benzylpiperidine) | C4-substituted N-benzyl (electron-withdrawing group) | DAT | Beneficial for binding affinity. acs.org |

| (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines | Various N-alkylated aminopiperidines | DAT | Moderate to high affinity and high selectivity over SERT. nih.gov |

Conformational Analysis and its Correlation with Receptor Binding and Activity

The three-dimensional shape, or conformation, of a molecule is a crucial factor in its ability to bind to a biological target and elicit a pharmacological response. For this compound analogues, the conformation of the piperidine ring, particularly the orientation of the phenyl group, has been a subject of significant investigation.

The piperidine ring typically adopts a chair conformation to minimize steric strain. In this conformation, substituents can be oriented in either an axial or equatorial position. For many 4-phenylpiperidine analgesics, a phenyl equatorial conformation is preferred. nih.gov However, for some compounds like ketobemidone and meperidine, the energy difference between the phenyl axial and equatorial conformers is small, suggesting that the phenyl axial conformer may be responsible for the enhanced potency observed with a meta-hydroxyl group on the phenyl ring. nih.gov

In the case of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which act as opioid antagonists, both NMR and X-ray crystallography studies have indicated an equatorial orientation for the 4-(3-hydroxyphenyl) group. acs.org This equatorial orientation is believed to be responsible for the pure opioid receptor antagonist activity of this class of compounds. acs.org

Computational studies on piperidine derivatives have also highlighted the importance of conformational preferences. For instance, in 4-(4-(2,2-Difluoroethoxy)-2-fluorophenyl)piperidine hydrochloride, the chair conformation of the piperidine ring is thought to be stabilized by intramolecular hydrogen bonding. vulcanchem.com This rigidity can reduce the entropic penalty upon receptor binding. vulcanchem.com

The development of a pharmacophore for µ-opioid receptor interaction in a series of 4-phenylpiperidine compounds identified the piperidine ring in a chair conformation with both the N-phenethyl and 4-phenylpropanamide substituents in equatorial positions as being optimal for receptor recognition. researchgate.net

The table below summarizes the relationship between conformation and activity for several 4-phenylpiperidine derivatives.

| Compound/Series | Preferred Conformation | Key Substituent Orientation | Associated Activity |

| Prodines, Ketobemidone, Meperidine | Chair | Phenyl equatorial (preferred) | Analgesic |

| Ketobemidone, Meperidine | Chair | Phenyl axial (accessible) | Potency-enhancing effect of m-hydroxy group |

| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Chair | 4-(3-hydroxyphenyl) equatorial | Pure opioid receptor antagonist |

| 4-Phenylpiperidine µ-opioid ligands | Chair | N-phenethyl and 4-phenylpropanamide equatorial | Optimal µ-opioid receptor recognition |

Preclinical Evaluation of 4- 2-fluorophenyl Piperidine Derivatives

In vitro Pharmacological Screening Assays

The initial stages of preclinical evaluation rely heavily on in vitro assays to determine the pharmacological profile of a compound. These assays provide crucial data on how a substance interacts with specific biological targets at a molecular and cellular level. For 4-(2-Fluorophenyl)piperidine derivatives, a battery of tests is employed to elucidate their mechanisms of action and potential therapeutic applications.

Radioligand Binding Studies for Receptor and Transporter Affinity

Radioligand binding assays are a cornerstone of in vitro pharmacology, allowing for the precise measurement of a compound's affinity for various receptors and transporters. These studies are critical in identifying the primary targets of a drug candidate and predicting its potential therapeutic effects and side-effect profile.

Derivatives of this compound have been subjected to extensive radioligand binding studies to assess their affinity for a range of neuroreceptors and transporters. For instance, certain 4-(2-fluorophenoxymethyl)phenyl]piperidine compounds have demonstrated inhibitory activity at both the serotonin (SERT) and norepinephrine (NET) transporters. google.com The inhibition constant (Ki) for these compounds is determined through competition binding studies using radiolabeled ligands such as 3H-citalopram for SERT and 3H-nisoxetine for NET. google.com

Similarly, other piperidine derivatives have been evaluated for their binding affinities to dopamine (D2), serotonin (5-HT1A, 5-HT2A), and sigma (σ1) receptors. plos.orgnih.gov For example, a series of 2-substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazoles derivatives were synthesized and evaluated for their binding to D2, 5-HT1A, and 5-HT2A receptors, with some compounds exhibiting high affinities for these targets. plos.orgnih.gov In some cases, these studies have identified compounds with nanomolar affinity for their target receptors. uni-mainz.deresearchgate.netnih.gov

The data from these binding studies are often presented in tables to compare the affinities of different derivatives.

Table 1: Receptor and Transporter Binding Affinities of Selected this compound Derivatives

| Compound | Target | Ki (nM) |

|---|---|---|

| 4-(2-fluorophenoxymethyl)phenyl]piperidine derivative | SERT | Varies |

| 4-(2-fluorophenoxymethyl)phenyl]piperidine derivative | NET | Varies |

| 2-substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazole derivative | D2 | Varies |

| 2-substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazole derivative | 5-HT1A | Varies |

| 2-substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazole derivative | 5-HT2A | Varies |

| [18F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([18F]SFE) | σ1 | 5 |

This table is representative and values vary between specific derivatives.

Enzyme Inhibition and Modulation Assays

Beyond receptor binding, the interaction of this compound derivatives with various enzymes is another critical aspect of their in vitro evaluation. These assays can reveal potential therapeutic applications as enzyme inhibitors or modulators.

For example, derivatives of piperidine have been investigated as potential inhibitors of enzymes such as monoacylglycerol lipase (MAGL) and 8-oxo-guanine DNA glycosylase 1 (OGG1). unipi.itnih.gov In a study on MAGL inhibitors, a (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone derivative was identified as a reversible inhibitor with a Ki value of 8.6 µM. unipi.it Further structural optimization led to the development of a more potent inhibitor with a Ki of 0.65 µM. unipi.it

Similarly, N-piperidinyl-benzimidazolone derivatives have been identified as inhibitors of OGG1, with some compounds showing IC50 values in the micromolar range. nih.gov The inhibitory activity of these compounds is typically determined through concentration-response characterization. nih.gov

Table 2: Enzyme Inhibition Data for Selected Piperidine Derivatives

| Compound Class | Target Enzyme | Potency (IC50 or Ki) |

|---|---|---|

| (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone derivatives | MAGL | 0.65 µM - 8.6 µM (Ki) |

| N-piperidinyl-benzimidazolone derivatives | OGG1 | 10 µM - 33 µM (IC50) |

This table presents a range of potencies observed for different derivatives within each class.

Cellular Uptake and Functional Assays (e.g., [3H]uridine uptake)

Cellular uptake and functional assays provide insights into the biological activity of a compound within a cellular context. These assays can confirm whether the binding affinity observed in radioligand studies translates into a functional effect, such as the inhibition of neurotransmitter uptake.

For derivatives of this compound that target transporters, functional assays measuring the inhibition of neurotransmitter uptake are crucial. These assays often use radiolabeled neurotransmitters or their analogs. google.com For instance, the functional IC50 values for SERT and NET inhibition can be determined by measuring the uptake of 3H-serotonin or 3H-norepinephrine into cells expressing these transporters. google.com

In some studies, fluorescent derivatives have been developed to enable the study of σ receptors through fluorescence-based techniques, including cellular uptake studies in tumor cells. acs.org

Cell Viability and Cytotoxicity Assessments

Before a compound can be considered for in vivo studies, its potential toxicity to cells must be evaluated. Cell viability and cytotoxicity assays are used to determine the concentration at which a compound may cause harm to cells. visikol.com

These assessments are typically performed on various cell lines, including both cancerous and healthy cells, to gauge the therapeutic index of a compound. dut.ac.za For example, some piperidine derivatives have demonstrated high cytotoxic activity against melanoma and MCF7 cancer cell lines. dut.ac.za The cytotoxicity is often expressed as the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability. brieflands.com Assays like the MTT assay or the use of luminescent cell viability assays (e.g., CellTiter-Glo) are common methods for these assessments. visikol.combrieflands.com

In vivo Behavioral and Pharmacodynamic Assessments in Animal Models

Following promising in vitro results, the preclinical evaluation of this compound derivatives moves to in vivo studies in animal models. These studies are essential for understanding how a compound behaves in a whole organism and for providing evidence of its potential therapeutic efficacy.

Models for Antipsychotic Efficacy (e.g., Mescaline-induced scratching)

Animal models that mimic certain aspects of human psychiatric disorders are used to assess the potential antipsychotic efficacy of new compounds. The mescaline-induced scratching model in rodents is one such model used to predict antipsychotic-like activity.

Locomotor Activity and Psychomotor Sensitization Studies

The assessment of locomotor activity is a primary method for evaluating the stimulant or sedative effects of a compound on the central nervous system. In preclinical models, derivatives of fluorophenyl-piperidine have demonstrated a range of effects on psychomotor activity.

One notable derivative, 1-(1-(4-fluorophenyl)cyclohexyl)piperidine (4'-F-PCP) , has been shown to significantly increase both locomotor and rotational activities in mice. mdpi.com In open-field tests, administration of this compound resulted in a dose-dependent enhancement of psychomotor activity. mdpi.com This suggests that certain fluorinated piperidine derivatives possess potent psychoactive properties that stimulate the central nervous system. mdpi.com Conversely, other derivatives have been developed to have minimal impact on locomotor functions, which can be a desirable trait for therapeutic agents intended to avoid psychostimulant side effects. For example, a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines were found to produce only minimal stimulation of ambulatory activity in mice, a profile that contrasts sharply with the effects of cocaine. nih.gov This suggests these compounds are "atypical" dopamine transporter (DAT) inhibitors, which are predicted to have low abuse liability. nih.gov Similarly, another derivative, 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride , has been reported to decrease locomotor activity that is induced by other drugs like phencyclidine and amphetamine. smolecule.com

Psychomotor sensitization is a phenomenon where repeated administration of a drug leads to a progressively greater behavioral response. This is often studied in the context of addiction, as it is thought to reflect neuroadaptations in brain reward pathways. nih.gov Studies with amphetamine, a classic psychostimulant, show that repeated treatment leads to a sensitized locomotor response when the animal is tested in the same drug-paired environment. nih.gov While detailed sensitization studies on a broad range of this compound derivatives are not widely available, the pronounced locomotor effects of compounds like 4'-F-PCP suggest they would be candidates for such investigations. mdpi.com

Table 1: Effects of 4-Fluorophenylpiperidine Derivatives on Locomotor Activity

| Compound | Animal Model | Key Finding | Citation |

|---|---|---|---|

| 1-(1-(4-fluorophenyl)cyclohexyl)piperidine (4'-F-PCP) | Mice | Significantly increased locomotor and rotational activity. | mdpi.com |

| (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines | Mice | Produced only minimal stimulation of ambulatory activity compared to cocaine. | nih.gov |

| 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride | Rats | Decreased locomotor activities induced by phencyclidine and amphetamine. | smolecule.com |

Evaluation of Abuse Potential and Reinforcing Effects

The abuse potential of new chemical entities is a critical component of preclinical evaluation, often assessed using conditioned place preference (CPP) and intravenous self-administration paradigms in rodents. These models measure a drug's rewarding and reinforcing properties.

Extensive research on 1-(1-(4-fluorophenyl)cyclohexyl)piperidine (4'-F-PCP) indicates that it has a high potential for abuse. mdpi.comnih.govresearchgate.net In CPP studies, mice repeatedly treated with 4'-F-PCP spent significantly more time in the environment previously paired with the drug, demonstrating the compound's rewarding effects. mdpi.comdntb.gov.ua

The reinforcing effects of 4'-F-PCP were further confirmed in rat self-administration studies. mdpi.com In these experiments, rats learned to press a lever to receive an intravenous infusion of the drug. mdpi.comnih.gov The animals consistently pressed the active lever to receive high doses of 4'-F-PCP, indicating that the compound acts as a positive reinforcer. mdpi.comnih.gov Furthermore, under a progressive ratio schedule of reinforcement, where the number of lever presses required for each infusion increases, rats exerted significant effort to obtain 4'-F-PCP, confirming its strong reinforcing efficacy. mdpi.comdntb.gov.uanih.gov These findings collectively suggest that 4'-F-PCP has robust rewarding and reinforcing properties, which are predictive of a high abuse liability in humans. mdpi.comnih.gov In contrast, compounds designed as "atypical" DAT inhibitors are specifically engineered to have low abuse potential and have been shown to mitigate cocaine-induced behaviors in preclinical models. nih.gov

Table 2: Preclinical Evaluation of Abuse Potential for 4'-F-PCP

| Experimental Paradigm | Animal Model | Key Finding | Citation |

|---|---|---|---|

| Conditioned Place Preference (CPP) | Mice | Produced a significant drug-paired place preference. | mdpi.comdntb.gov.ua |

| Intravenous Self-Administration (Fixed Ratio) | Rats | Significantly enhanced self-administration at 1.0 mg/kg/infusion. | mdpi.comdntb.gov.uanih.gov |

| Intravenous Self-Administration (Progressive Ratio) | Rats | Showed a higher breakpoint, indicating strong motivation to take the drug. | mdpi.comdntb.gov.uanih.gov |

Antihypertensive Effects in Spontaneously Hypertensive Rats

Certain derivatives of 4-fluorophenylpiperidine have been investigated for their potential as cardiovascular agents, specifically for treating hypertension. These studies often use spontaneously hypertensive rats (SHR), a well-established genetic model of human essential hypertension. abccardiol.org